molecular formula C12H9ClINO2S B14915523 2-chloro-N-(2-iodophenyl)benzenesulfonamide

2-chloro-N-(2-iodophenyl)benzenesulfonamide

Cat. No.: B14915523
M. Wt: 393.63 g/mol
InChI Key: OBFVVELNEMHSAU-UHFFFAOYSA-N
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Description

2-chloro-N-(2-iodophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9ClINO2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of both chlorine and iodine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-iodophenyl)benzenesulfonamide typically involves the reaction of 2-iodoaniline with chlorosulfonic acid. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with the amine group to form the final sulfonamide product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-iodophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzenesulfonamides, sulfonic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-iodophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C12H9ClINO2S

Molecular Weight

393.63 g/mol

IUPAC Name

2-chloro-N-(2-iodophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9ClINO2S/c13-9-5-1-4-8-12(9)18(16,17)15-11-7-3-2-6-10(11)14/h1-8,15H

InChI Key

OBFVVELNEMHSAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2Cl)I

Origin of Product

United States

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